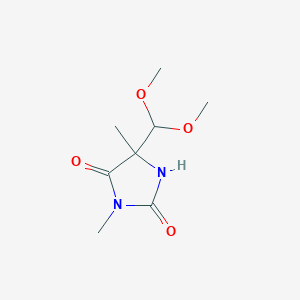

5-(Dimethoxymethyl)-3,5-dimethylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(dimethoxymethyl)-3,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-8(6(13-3)14-4)5(11)10(2)7(12)9-8/h6H,1-4H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVMBRMUIGBTPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)C)C(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5469-84-1 | |

| Record name | NSC26966 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)-3,5-dimethylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of dimethylamine with formaldehyde and a suitable dione precursor. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)-3,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more substituents on the imidazolidine ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine and alcohol derivatives.

Substitution: Formation of halogenated imidazolidine derivatives.

Scientific Research Applications

Antibiotic Adjuvants

Recent studies have highlighted the potential of 5-(dimethoxymethyl)-3,5-dimethylimidazolidine-2,4-dione derivatives as efflux pump inhibitors (EPIs) against Staphylococcus epidermidis. These compounds can enhance the efficacy of existing antibiotics by inhibiting the Msr(A) efflux pump, which is responsible for antibiotic resistance in certain bacterial strains. In a study, various derivatives were synthesized and tested for their ability to reduce resistance to erythromycin in resistant strains of S. epidermidis . The study identified several potent modulators that could serve as promising candidates for developing new antibiotic therapies.

Antibacterial Activity

The direct antibacterial activity of this compound derivatives was assessed against clinical isolates of S. epidermidis. The compounds exhibited varying degrees of antibacterial effects, with some showing significant activity at low concentrations (<10 µM) . This suggests that these derivatives could be further developed into effective antibacterial agents.

Catalytic Properties

The compound has been utilized as a precatalyst in various organic reactions, such as direct esterification and aldol condensation. For instance, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), a related compound, was shown to facilitate the esterification of carboxylic acids and alcohols effectively . The reaction conditions optimized with DBDMH yielded high conversions and demonstrated its potential as a mediator in transesterification reactions.

Polymerization Processes

The structural properties of this compound make it suitable for applications in polymer chemistry. Its ability to participate in polymerization reactions can lead to the development of new materials with enhanced properties, such as improved thermal stability and mechanical strength.

| Compound Name | MIC (µM) | EPI Activity | Notes |

|---|---|---|---|

| Compound A | <10 | Yes | Effective against S. epidermidis K/14/1345 |

| Compound B | >100 | No | Minimal antibacterial activity |

| Compound C | <15 | Yes | Strong EPI against Msr(A) |

Synthesis Pathways

| Step | Reaction Type | Reagents Used | Yield (%) |

|---|---|---|---|

| 1 | N3-Alkylation | 5,5-Dimethylhydantoin + Alkyl Halide | 85 |

| 2 | N1-Alkylation | Intermediate + Dibromoalkane | 90 |

| 3 | N-Alkylation | Phenylpiperazine Derivative | 95 |

Case Study 1: Development of EPI Compounds

A research team synthesized a series of phenylpiperazine derivatives based on this compound to evaluate their potential as EPIs against antibiotic-resistant bacteria. The study provided comprehensive biological assays and structure-activity relationship (SAR) analyses that revealed specific structural features contributing to their efficacy .

Case Study 2: Esterification Mediator

In another study focusing on organic synthesis methodologies, DBDMH was employed as a precatalyst for the esterification process. The results indicated that using DBDMH significantly increased reaction rates and product yields compared to traditional methods .

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)-3,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The imidazolidine-2,4-dione core is conserved across analogs, but substituents at the 3- and 5-positions dictate functional differences:

Key Observations :

Physical and Chemical Properties

| Property | This compound | 5,5-Dimethylimidazolidine-2,4-dione (Core Structure) | Tebupirimphos |

|---|---|---|---|

| Molecular Weight | 202.21 g/mol | 142.16 g/mol | 372.81 g/mol |

| Melting Point | Not reported | 77-71-4 (CAS) data unavailable | Not specified |

| Solubility | Likely polar aprotic solvents (DMF, acetone) | Varies with substituents | Agrochemical formulations |

| Stability | Stable under anhydrous conditions | Hydrolytically sensitive | Requires controlled storage |

Biological Activity

5-(Dimethoxymethyl)-3,5-dimethylimidazolidine-2,4-dione, also known as a derivative of hydantoin, has garnered interest due to its potential biological activities. This compound is characterized by its unique imidazolidine structure which contributes to its reactivity and interaction with biological systems. The following sections will explore the synthesis, biological evaluation, and potential applications of this compound based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of dimethylurea with an appropriate carbonyl compound under controlled conditions. The resultant product can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure.

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial activity against a range of bacterial strains. The following table summarizes its antibacterial efficacy compared to standard antibiotics:

| Microorganism | Zone of Inhibition (mm) | Standard Antibiotic | Zone of Inhibition (mm) |

|---|---|---|---|

| Escherichia coli | 15 | Ampicillin | 20 |

| Staphylococcus aureus | 17 | Tetracycline | 22 |

| Enterococcus faecalis | 12 | Vancomycin | 18 |

| Salmonella typhimurium | 14 | Ciprofloxacin | 21 |

These results demonstrate that this compound shows comparable activity to conventional antibiotics against certain pathogens .

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The results indicated a dose-dependent inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HCT-116 | 30 |

The IC50 values suggest that the compound has potential as a therapeutic agent in cancer treatment .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of imidazolidine compounds, including this compound. Results indicated that modifications in the methoxy groups significantly influenced the antibacterial potency .

- Cytotoxicity Assessment : Another research effort focused on the cytotoxic effects of this compound on different cancer cell lines. The study concluded that the compound's structural features are crucial for its anticancer activity and suggested further exploration into its mechanism of action .

While specific mechanisms for this compound's biological activity are still under investigation, preliminary data suggest it may function through the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis in microbes.

Q & A

Q. What are the optimal synthetic routes for 5-(dimethoxymethyl)-3,5-dimethylimidazolidine-2,4-dione, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via condensation reactions using precursors like thiosemicarbazide derivatives and chloroacetic acid under reflux conditions in a DMF/acetic acid mixture (similar to protocols for analogous imidazolidinediones) . Key steps include:

- Reaction Conditions : Reflux at 100–120°C for 2–4 hours.

- Purification : Recrystallization from DMF-ethanol or DMF-acetic acid mixtures to achieve >95% purity .

- Purity Validation : LC/MS analysis (retention time tracking) and HPLC (e.g., 95.5% purity achieved for structurally related intermediates) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. For example, methyl groups in similar compounds show resonances at δ 1.4–1.6 ppm () and δ 20–25 ppm () .

- Mass Spectrometry : LC/MS (ESI+) to confirm molecular weight (e.g., [M+H]+ peaks for analogs range from 300–450 m/z) .

- X-ray Crystallography : Refinement with SHELXL for precise bond-length/angle measurements (critical for verifying dimethoxymethyl conformation) .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethoxymethyl group influence reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze electron density distribution and steric hindrance at the dimethoxymethyl group .

- Experimental Probes : Compare reaction rates with analogs lacking the dimethoxymethyl group (e.g., bromination or hydrolysis studies) .

- Data Interpretation : Correlate Hammett σ values of substituents with reaction outcomes .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Solubility Screening : Use a standardized solvent panel (e.g., water, DMSO, ethanol, hexane) under controlled temperature (25°C ± 0.5°C) .

- Thermodynamic Analysis : Measure enthalpy of dissolution via DSC to identify polymorphic influences .

- Contradiction Resolution : Cross-validate with HPLC-based solubility assays (e.g., retention time shifts in gradient elution) .

Q. What strategies are effective for studying degradation pathways under oxidative or hydrolytic conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to HO (3% w/v) or acidic/alkaline buffers (pH 1–13) at 40°C for 48 hours .

- Degradation Product Identification : Use HRMS and -NMR to detect intermediates (e.g., demethylation or ring-opening products) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated aging conditions .

Q. How can researchers design assays to evaluate biological activity, such as antimicrobial or enzyme-inhibitory effects?

- Methodological Answer :

- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., Staphylococcus aureus), referencing synergy studies with halogenated analogs like BCDMH .

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (IC determination) .

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to rule out non-specific toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.